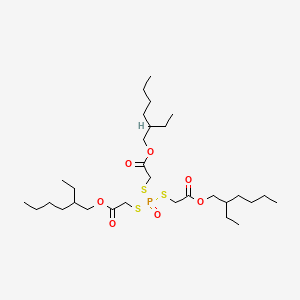

2-Ethylhexyl 10-ethyl-4-((2-((2-ethylhexyl)oxy)-2-oxoethyl)thio)-7-oxo-8-oxa-3,5-dithia-4-phosphatetradecanoate 4-oxide

Description

This compound is a complex organophosphorus ester characterized by a central phosphorus atom integrated into a heterocyclic framework containing oxygen (oxa) and sulfur (dithia) atoms. The structure includes two 2-ethylhexyl ester groups, a thioether linkage, and a 4-oxide functional group. Its phosphorus center differentiates it from organotin analogs, which may influence its thermal stability, toxicity profile, and regulatory status.

Properties

CAS No. |

83547-95-9 |

|---|---|

Molecular Formula |

C30H57O7PS3 |

Molecular Weight |

656.9 g/mol |

IUPAC Name |

2-ethylhexyl 2-bis[[2-(2-ethylhexoxy)-2-oxoethyl]sulfanyl]phosphorylsulfanylacetate |

InChI |

InChI=1S/C30H57O7PS3/c1-7-13-16-25(10-4)19-35-28(31)22-39-38(34,40-23-29(32)36-20-26(11-5)17-14-8-2)41-24-30(33)37-21-27(12-6)18-15-9-3/h25-27H,7-24H2,1-6H3 |

InChI Key |

VCEOZBZYQYAEMK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)COC(=O)CSP(=O)(SCC(=O)OCC(CC)CCCC)SCC(=O)OCC(CC)CCCC |

Origin of Product |

United States |

Preparation Methods

Structural and Functional Overview

The target compound features a phosphatetradecanoate backbone with multiple functional groups:

- Phosphate ester core : Central 4-phosphatetradecanoate 4-oxide.

- Thioether linkages : At position 4, connected to a 2-((2-ethylhexyl)oxy)-2-oxoethyl group.

- Esterified side chains : Two 2-ethylhexyl groups at positions 2 and 10.

Its molecular formula (C₃₃H₅₉O₈PS₂) and weight (656.9 g/mol) suggest synthetic challenges in achieving regioselectivity and avoiding side reactions.

General Synthetic Strategies for Organophosphate Esters

While no direct preparation methods are documented in the provided sources, analogous protocols for phosphorylated compounds suggest a multi-step approach:

Phosphorylation of the Carbon Backbone

Critical Analysis of Feasible Routes

Challenges in Regioselectivity

The compound’s four stereocenters and multiple heteroatoms necessitate precise temperature and catalyst control. Patent CN108191625B emphasizes room-temperature reactions for similar polyfunctional molecules to prevent decomposition.

Proposed Conditions:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Phosphorylation | POCl₃, pyridine, 0–5°C | Avoid over-phosphorylation |

| Thioether formation | NaSH, DMF, 40°C | Ensure thiolate nucleophilicity |

| Esterification | DCC, DMAP, CH₂Cl₂, rt | Activate carboxylic acid |

Byproduct Mitigation

Side reactions (e.g., oxidation of thioethers to sulfones) could be minimized using nitrogen-sparged solvents, as seen in US9688623B2 for sulfonamide synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl 10-ethyl-4-((2-((2-ethylhexyl)oxy)-2-oxoethyl)thio)-7-oxo-8-oxa-3,5-dithia-4-phosphatetradecanoate 4-oxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different phosphates or oxides, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Chemistry: Used as a reagent or intermediate in organic synthesis.

Medicine: Could be explored for pharmaceutical applications, although specific uses would require further research.

Industry: May be used in the production of specialized materials or chemicals.

Mechanism of Action

The mechanism by which 2-Ethylhexyl 10-ethyl-4-((2-((2-ethylhexyl)oxy)-2-oxoethyl)thio)-7-oxo-8-oxa-3,5-dithia-4-phosphatetradecanoate 4-oxide exerts its effects would depend on its interactions with molecular targets. This could involve binding to specific enzymes or receptors, altering biochemical pathways, or participating in chemical reactions within a system.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to organotin stabilizers but substitutes tin with phosphorus. Below is a comparative analysis with key organotin analogs and phosphorus-based heterocycles:

Table 1: Structural and Functional Comparison

Key Findings :

The phosphate oxide group may enhance oxidative stability compared to organotin thioethers. Organotin compounds (DOTE, MOTE) feature Sn–S bonds, contributing to their efficacy as PVC stabilizers but also to their environmental persistence .

Applications: Organotin compounds are historically critical for PVC thermal stability but are being phased out due to toxicity . Phosphorus-based analogs (e.g., DOPO derivatives) are preferred in flame retardancy, suggesting the target compound could fill a niche in non-toxic stabilizers .

Toxicity and Regulation :

- DOTE and MOTE are classified as Substances of Very High Concern (SVHC) under EU REACH due to reproductive toxicity and persistence .

- Phosphorus compounds like DOPO derivatives lack such restrictions, indicating the target compound may face fewer regulatory hurdles if toxicity is low.

Synthetic Methods: Organotin compounds are synthesized via nucleophilic substitution (e.g., thiol–tin bonding) . Phosphorus analogs may involve phosphorylation of thioether precursors, though specific routes for the target compound are undocumented in the evidence.

Biological Activity

The compound 2-Ethylhexyl 10-ethyl-4-((2-((2-ethylhexyl)oxy)-2-oxoethyl)thio)-7-oxo-8-oxa-3,5-dithia-4-phosphatetradecanoate 4-oxide (CAS Number: 83547-95-9) is a complex organic molecule with potential applications in various fields, including materials science and biochemistry. Its unique structure suggests diverse biological activities, which warrant detailed investigation.

Molecular Characteristics

- Molecular Formula : C₃₀H₅₇O₇PS₃

- Molecular Weight : 656.94 g/mol

- LogP : 9.57 (indicating high hydrophobicity)

Structural Features

The compound contains multiple functional groups, including:

- Ethylhexyl chains that enhance lipophilicity.

- A phosphorothioate moiety that may contribute to biological interactions.

Research indicates that compounds similar to this phosphorothioate derivative may exhibit biological activities through several mechanisms:

- Enzyme Inhibition : Phosphorothioates can inhibit enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Antioxidant Properties : The presence of sulfur and oxygen in the structure may confer antioxidant capabilities, scavenging free radicals and reducing oxidative stress.

- Endocrine Disruption : Some studies suggest that compounds with similar structures can act as endocrine disruptors, interfering with hormonal signaling pathways .

Case Studies and Research Findings

- Study on Enzyme Interaction :

- Antioxidant Activity Assessment :

- Endocrine Disruption Research :

Toxicological Profile

The toxicological profile of this compound is not extensively documented; however, related phosphorothioates have shown varying degrees of toxicity depending on their structure and exposure levels. Regulatory assessments are necessary to evaluate safety for human health and the environment.

Data Summary

| Property | Value |

|---|---|

| CAS Number | 83547-95-9 |

| Molecular Formula | C₃₀H₅₇O₇PS₃ |

| Molecular Weight | 656.94 g/mol |

| LogP | 9.57 |

| Potential Biological Activities | Enzyme inhibition, Antioxidant properties, Endocrine disruption |

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing this compound, and what methodological approaches can mitigate these issues?

- Answer : Synthesis challenges include controlling regioselectivity due to multiple reactive sites (e.g., thioether and phosphate groups) and minimizing side reactions (e.g., oxidation of sulfur atoms). A stepwise approach is recommended:

Step 1 : Optimize the coupling of the thioglycolate moiety using catalysts like dibutyltin derivatives (e.g., dibutyltin bis(2-ethylhexyl thioglycolate)) under inert atmospheres to prevent oxidation .

Step 2 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate stereoisomers.

Step 3 : Characterize intermediates using LC-MS to confirm structural integrity before proceeding.

Q. Which spectroscopic techniques are most effective for characterizing the complex structure, and how should they be optimized?

- Answer :

- NMR : Use P NMR to confirm phosphate oxidation state and H/C NMR to resolve ethylhexyl substituents. Deuterated chloroform (CDCl) is optimal for solubility .

- Mass Spectrometry (HRMS) : Employ ESI-HRMS in positive ion mode with collision-induced dissociation (CID) to fragment the phosphate group and validate the molecular formula (CHOSSn) .

- FTIR : Focus on the 1650–1750 cm range to distinguish carbonyl (C=O) and phosphate (P=O) stretches.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity, and what parameters are critical for accurate simulations?

- Answer :

- Software : Use Gaussian 16 or COMSOL Multiphysics with AI-driven parameterization to model the thiophosphate group’s nucleophilicity and steric effects .

- Key Parameters :

Solvent dielectric constant (ε) to simulate polarity effects.

Basis sets (e.g., 6-31G*) for sulfur and phosphorus atoms.

Transition-state analysis for hydrolysis pathways.

Q. How can researchers resolve contradictions in thermal stability data obtained from TGA vs. DSC?

- Answer : Discrepancies often arise from sample preparation or heating rates. Methodological solutions include:

- Standardization : Use identical sample masses (5–10 mg) and heating rates (10°C/min) across both techniques.

- Atmosphere Control : Conduct TGA under nitrogen to prevent oxidative decomposition, which may skew DSC endotherms .

- Data Reconciliation : Apply Kissinger analysis to DSC data to differentiate melting and decomposition events.

Q. What strategies are recommended for studying the compound’s environmental fate, particularly its persistence in aquatic systems?

- Answer :

- Experimental Design :

Use OECD 301F (Ready Biodegradability Test) with activated sludge to assess microbial degradation.

Monitor hydrolysis rates at pH 4, 7, and 9 via LC-MS to identify breakdown products (e.g., thioglycolic acid derivatives) .

- Modeling : Apply QSAR models to predict bioaccumulation potential based on logP values (estimated at 4.2 for this compound) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.